molecular formula C9H17Cl2N B2897260 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2044901-63-3

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B2897260
CAS No.: 2044901-63-3
M. Wt: 210.14
InChI Key: MPNZCOCKVJDSKN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic organic compound that features a nitrogen atom within its structure. This compound is of interest due to its unique bicyclic framework, which imparts specific chemical properties and reactivity. It is often used in various chemical syntheses and research applications.

Mechanism of Action

Target of Action

The primary targets of 5-(Chloromethyl)-1-azabicyclo[33Compounds with similar azabicyclo structures, such as acynonapyr, have been found to exhibit high activity against spider mite species in the genera tetranychus and panonychus .

Mode of Action

For instance, nonempirical calculations suggest that 3,7-dimethyl-3,7-diaza compounds are generally more prone to adopt the “chair-boat” (CB) conformation .

Biochemical Pathways

The biochemical pathways affected by 5-(Chloromethyl)-1-azabicyclo[33The synthesis of similar azabicyclo compounds has been discussed , which could potentially provide insights into the biochemical pathways they might affect.

Result of Action

The molecular and cellular effects of 5-(Chloromethyl)-1-azabicyclo[33It’s worth noting that similar compounds, such as acynonapyr, have been reported to exhibit high activity against certain mite species .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-(Chloromethyl)-1-azabicyclo[33It’s worth noting that similar compounds, such as acynonapyr, have been used in various environments, including vegetables, tea, citrus, cut flowers, almond, pome fruit, hops, and turf .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride typically involves the reaction of a bicyclic ketone with paraformaldehyde and dimethylamine in a one-pot tandem Mannich reaction . This method is efficient and yields the desired compound in good quantities. The reaction conditions usually involve mild temperatures and the use of solvents such as methanol or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the bicyclic structure or reduce any present carbonyl groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce hydroxylated or carbonyl-containing compounds.

Scientific Research Applications

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride is unique due to its chloromethyl functional group, which imparts specific reactivity not found in other similar bicyclic compounds. This makes it particularly useful in substitution reactions and as a precursor for further chemical modifications.

Properties

IUPAC Name

5-(chloromethyl)-1-azabicyclo[3.3.1]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN.ClH/c10-7-9-3-1-5-11(8-9)6-2-4-9;/h1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNZCOCKVJDSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C1)C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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